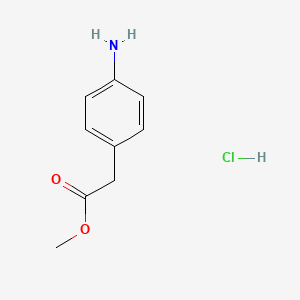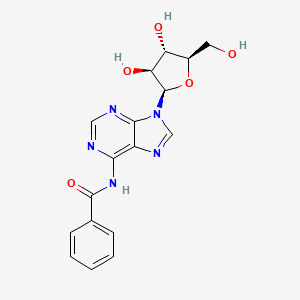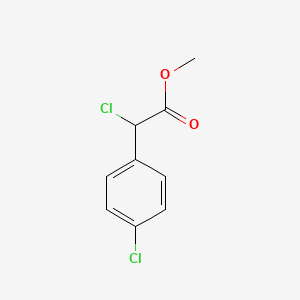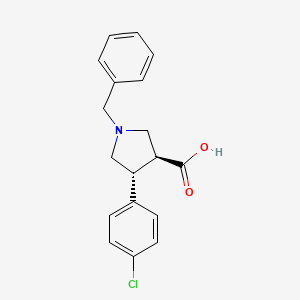
Ácido 2-(2-feniletoxi)acético
Descripción general
Descripción
2-(2-Phenylethoxy)acetic acid (PEA) is an organic compound belonging to the class of carboxylic acids. It is a white or off-white powder with a molecular formula of C10H14O3 and a molecular weight of 186.2 g/mol. PEA is a derivative of phenylethanolamine and is used as a pharmaceutical agent in the treatment of various medical conditions. It is also used in research studies as a model compound to study its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Farmacológicamente Activos
Ácido 2-(2-feniletoxi)acético: es un precursor en la síntesis de varios compuestos farmacológicamente activos. Sus derivados, como la fenoxi acetamida, se han explorado por su potencial terapéutico. La diversidad química de estos derivados permite el diseño de nuevos fármacos con mejor seguridad y eficacia .
Aplicaciones Antiinflamatorias
Los derivados del This compound se han estudiado como inhibidores selectivos de COX-2. Estos inhibidores juegan un papel crucial en la reducción de la inflamación al dirigirse a la enzima COX-2, que convierte el ácido araquidónico en prostaglandinas. Los nuevos derivados han demostrado una eficacia significativa en la reducción de la inflamación sin los efectos secundarios asociados con los inhibidores de COX no selectivos .
Productos Químicos Agrícolas
Los derivados del compuesto se utilizan en la fabricación de productos químicos agrícolas, incluidos pesticidas y fungicidas. Su estructura molecular puede adaptarse para interactuar con objetivos biológicos específicos en plagas y hongos, proporcionando una forma de proteger los cultivos y aumentar la productividad agrícola .
Industria de los Tintes
En la industria de los tintes, el This compound sirve como intermedio en la síntesis de tintes complejos. Sus propiedades fisicoquímicas le permiten unirse con otras moléculas, formando compuestos estables que exhiben las propiedades de color deseadas para diversas aplicaciones .
Propiedades de Solvente
Debido a su solubilidad en solventes orgánicos como el éter y el etanol, el This compound se utiliza como solvente y reactivo en la síntesis orgánica. Su naturaleza ácida de mediana intensidad (pKs = 3.17) lo hace adecuado para reacciones que requieren condiciones ácidas específicas .
Química Computacional
El compuesto también es significativo en la química computacional, donde se utiliza para modelar las interacciones de los fármacos a nivel molecular. Sus derivados proporcionan un marco para estudiar los efectos farmacológicos de los nuevos fármacos, lo que ayuda a predecir su actividad biológica .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s structurally similar to 2-phenylethanol (pea), which has been found to have antimicrobial activity against selected phytopathogenic fungi .
Mode of Action
Biochemical Pathways
It’s known that phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones . It’s possible that 2-(2-Phenylethoxy)acetic acid might affect similar biochemical pathways.
Pharmacokinetics
A study on a related compound, 2-phenoxyethanol, showed that it was rapidly absorbed and extensively metabolized to form phenoxyacetic acid (paa) after dermal and inhaled administration
Result of Action
Studies on 2-phenylethanol (pea) suggest that it has antimicrobial activity against selected phytopathogenic fungi
Action Environment
It’s known that the compound is a liquid at room temperature , which suggests that it might be stable under a range of environmental conditions
Propiedades
IUPAC Name |
2-(2-phenylethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTWVOXVRHTACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70527971 | |
| Record name | (2-Phenylethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70527971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81228-03-7 | |
| Record name | 2-(2-Phenylethoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81228-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Phenylethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70527971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-phenylethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)






